Omeprazol-d3 Sulfuro

Descripción general

Descripción

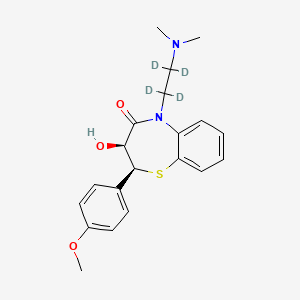

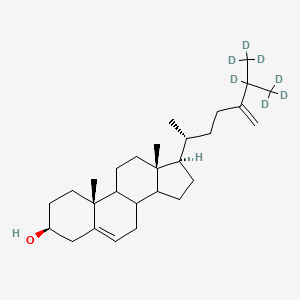

Omeprazole-d3 Sulfide is a labelled analogue of Omeprazole Sulfide, which is a metabolite of Omeprazole . It is used as an internal standard for the quantification of omeprazole sulfide by GC- or LC-MS .

Synthesis Analysis

The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . Another approach involves modifications of the reaction media based on the protonation and solvation properties of the starting materials and the intermediate .Molecular Structure Analysis

The molecular formula of Omeprazole-d3 Sulfide is C17H19N3O2S . The structure includes a benzimidazole ring and a pyridine ring, both of which are substituted .Chemical Reactions Analysis

Omeprazole concentrates specifically in the acidic canalicular space of the parietal cells of the stomach, where it is converted to the active inhibitor of the proton pump .Physical and Chemical Properties Analysis

The molecular weight of Omeprazole-d3 Sulfide is 332.4 g/mol . Its prototropic behavior is closely related to its absorption and mode of action .Aplicaciones Científicas De Investigación

Trazador de Isótopos Estables en Estudios Farmacocinéticos

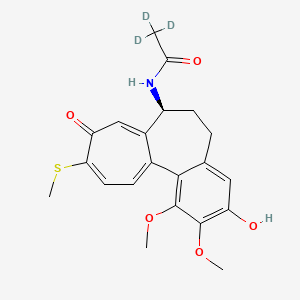

Omeprazol-d3 Sulfuro se utiliza como trazador de isótopos estables en estudios farmacocinéticos {svg_1}. Al utilizar this compound, los investigadores pueden rastrear el metabolismo y la distribución del sulfuro de omeprazol en el cuerpo, proporcionando información valiosa sobre las propiedades farmacocinéticas del fármaco {svg_2}.

Aplicaciones Terapéuticas

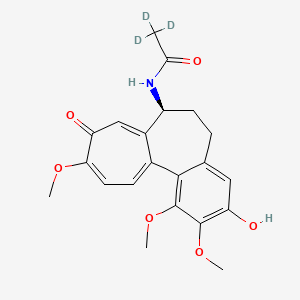

This compound ha despertado un gran interés en la investigación científica por sus posibles aplicaciones terapéuticas {svg_3}. Derivado del sulfuro de omeprazol, un metabolito del omeprazol, ha mostrado efectos bioquímicos y fisiológicos prometedores, convirtiéndolo en un candidato prometedor para el desarrollo futuro de fármacos {svg_4}.

Inhibidor de la Bomba de Protones

El mecanismo de acción de this compound se asemeja mucho al del sulfuro de omeprazol {svg_5}. Funciona como un inhibidor de la bomba de protones, inhibiendo eficazmente la enzima H+/K±ATPasa en las células parietales gástricas y reduciendo posteriormente la secreción de ácido gástrico {svg_6}.

Tratamiento para Trastornos Relacionados con el Ácido

La capacidad de this compound para disminuir la acidez estomacal lo convierte en una opción de tratamiento efectiva no solo para la enfermedad por reflujo gastroesofágico (ERGE) sino también para otros trastornos relacionados con el ácido {svg_7}.

Desarrollo de Medicamentos

La síntesis de this compound se ha logrado mediante diversos métodos, allanando el camino para futuras investigaciones sobre su potencial terapéutico {svg_8}. La investigación continua sobre este compuesto marcado con deuterio promete ampliar nuestra comprensión de sus efectos farmacológicos, mejorar los esfuerzos de desarrollo de fármacos y potencialmente mejorar los resultados de los pacientes en el manejo de los trastornos relacionados con el ácido {svg_9}.

Investigación sobre Neuroinflamación

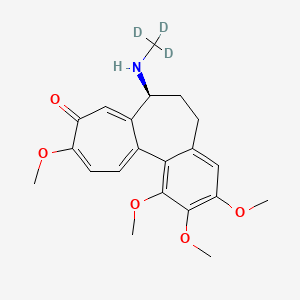

Estudios recientes han demostrado que el omeprazol o los IBP probablemente tienen efectos antiinflamatorios in vitro e in vivo {svg_10}. Los efectos del omeprazol y sus metabolitos sobre la antiinflamación en el cerebro aún se desconocen {svg_11}. Por lo tanto, this compound podría utilizarse en la investigación para comprender los efectos biológicos relacionados con el SNC del omeprazol y sus metabolitos in vivo {svg_12}.

Mecanismo De Acción

Target of Action

Omeprazole-d3 Sulfide, also known as Omeprazole Sulfide-D3, is a deuterium-labeled compound derived from Omeprazole Sulfide . The primary target of this compound is the H+/K±ATPase enzyme in gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach .

Mode of Action

Omeprazole-d3 Sulfide functions as a proton pump inhibitor (PPI) . It effectively inhibits the H+/K±ATPase enzyme, thereby reducing the secretion of gastric acid . This mechanism closely resembles that of Omeprazole Sulfide .

Biochemical Pathways

The inhibition of the H+/K±ATPase enzyme disrupts the gastric acid secretion process, leading to an increase in gastric pH . This can discourage the growth of certain bacteria such as H. pylori . Additionally, Omeprazole has been found to modulate the lysosomal transport pathway .

Pharmacokinetics

It’s known that omeprazole, the parent compound, has a bioavailability between 35-76% . It’s metabolized in the liver and excreted via urine and bile . As a deuterium-labeled compound, Omeprazole-d3 Sulfide is often used as a tracer in pharmacokinetic studies to track the metabolism and distribution of Omeprazole Sulfide .

Result of Action

The inhibition of gastric acid secretion by Omeprazole-d3 Sulfide leads to a decrease in stomach acidity . This makes it an effective treatment option for gastroesophageal reflux disease (GERD) and other acid-related disorders . On a molecular level, Omeprazole has been shown to inhibit proliferation and modulate autophagy in certain cancer cells .

Safety and Hazards

Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions . When handling Omeprazole-d3 Sulfide, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This interaction reduces the secretion of gastric acid . By inhibiting this enzyme, Omeprazole-d3 Sulfide can decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Cellular Effects

The cellular effects of Omeprazole-d3 Sulfide are primarily related to its role as a proton pump inhibitor. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid . This mechanism enables Omeprazole-d3 Sulfide to decrease stomach acidity, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Omeprazole-d3 Sulfide closely resembles that of omeprazole sulfide . It functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This inhibition is achieved by forming a covalent bond with the enzyme, leading to irreversible inhibition .

Temporal Effects in Laboratory Settings

The effects of Omeprazole-d3 Sulfide over time in laboratory settings have been observed in various studies. For instance, administering Omeprazole-d3 Sulfide to mice resulted in the identification of several new metabolites of omeprazole . These metabolites were observed to be different from each administration route or each matrix (brain or plasma) .

Dosage Effects in Animal Models

In dogs and horses, a single dose of Omeprazole-d3 Sulfide inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is due to the drug’s accumulation in the parietal cell canaliculi and the irreversible nature of proton pump inhibition .

Metabolic Pathways

Omeprazole-d3 Sulfide is involved in the metabolic pathway of omeprazole, a widely used proton pump inhibitor . By utilizing Omeprazole-d3 Sulfide, researchers can track the metabolism and distribution of omeprazole sulfide in the body, providing valuable insights into the drug’s pharmacokinetic properties .

Transport and Distribution

Omeprazole-d3 Sulfide is transported and distributed within cells and tissues as part of its role as a proton pump inhibitor . It is preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K±ATPase, which it irreversibly inhibits .

Subcellular Localization

The subcellular localization of Omeprazole-d3 Sulfide is primarily in the parietal cells of the stomach, where it inhibits the H+/K±ATPase enzyme . This enzyme is located in the cytoplasmic tubular membranes of the parietal cells . The drug accumulates in the parietal cell canaliculi, leading to the irreversible inhibition of the proton pump .

Propiedades

IUPAC Name |

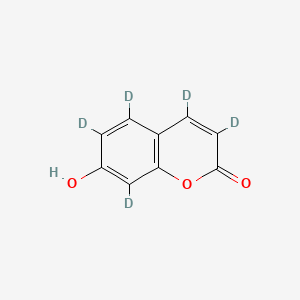

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662161 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-98-1 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922730-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.